molecular formula C11H12N2OS B2811772 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine CAS No. 784177-26-0

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2811772
CAS No.: 784177-26-0
M. Wt: 220.29
InChI Key: UTMKXDHPVOTHOD-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring through an amine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with an appropriate amine under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of a thiourea intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity. The thiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a thiazole ring.

    2-Methoxy-5-methylphenyl isocyanate: Contains an isocyanate group instead of an amine group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a dimethylaniline moiety.

Uniqueness

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMKXDHPVOTHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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